molecular formula C33H60O12 B3246166 Tetra(t-butoxycarbonylethoxymethyl)methane CAS No. 175724-29-5

Tetra(t-butoxycarbonylethoxymethyl)methane

Cat. No.: B3246166
CAS No.: 175724-29-5
M. Wt: 648.8 g/mol
InChI Key: NJJHRKGLNGVLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra(t-butoxycarbonylethoxymethyl)methane is a chemical compound with the molecular formula C33H60O12 and a molecular weight of 648.82 g/mol . It is known for its complex structure and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(t-butoxycarbonylethoxymethyl)methane involves multiple steps. One common method includes the reaction of t-butoxycarbonyl chloride with ethoxymethyl alcohol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methane derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetra(t-butoxycarbonylethoxymethyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Tetra(t-butoxycarbonylethoxymethyl)methane is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a protective group in the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Tetra(t-butoxycarbonylethoxymethyl)methane exerts its effects involves its ability to act as a protecting group. It can temporarily mask reactive sites in molecules, allowing for selective reactions to occur at other sites. This is particularly useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tetra(t-butoxycarbonyl)methane
  • Tetra(ethoxymethyl)methane
  • Tetra(methoxycarbonyl)methane

Uniqueness

Tetra(t-butoxycarbonylethoxymethyl)methane is unique due to its combination of t-butoxycarbonyl and ethoxymethyl groups, which provide distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis, offering advantages in terms of stability and ease of removal compared to similar compounds .

Properties

IUPAC Name

tert-butyl 3-[3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2,2-bis[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O12/c1-29(2,3)42-25(34)13-17-38-21-33(22-39-18-14-26(35)43-30(4,5)6,23-40-19-15-27(36)44-31(7,8)9)24-41-20-16-28(37)45-32(10,11)12/h13-24H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJHRKGLNGVLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetra(t-butoxycarbonylethoxymethyl)methane
Reactant of Route 2
Reactant of Route 2
Tetra(t-butoxycarbonylethoxymethyl)methane
Reactant of Route 3
Reactant of Route 3
Tetra(t-butoxycarbonylethoxymethyl)methane
Reactant of Route 4
Reactant of Route 4
Tetra(t-butoxycarbonylethoxymethyl)methane
Reactant of Route 5
Reactant of Route 5
Tetra(t-butoxycarbonylethoxymethyl)methane
Reactant of Route 6
Reactant of Route 6
Tetra(t-butoxycarbonylethoxymethyl)methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.